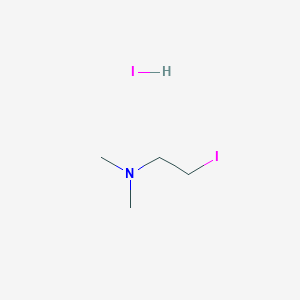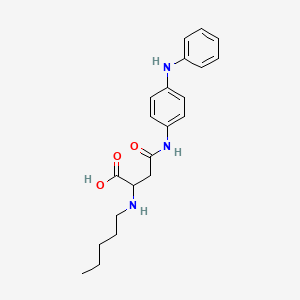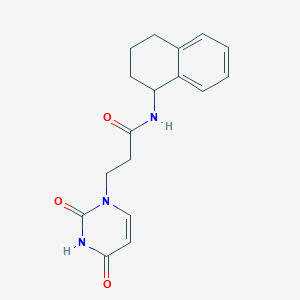
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a synthetic chemical characterized by its complex structure. It features a dihydropyrimidinone ring fused with a tetrahydronaphthalenyl group via a propanamide linkage. This molecular configuration gives it unique chemical properties and makes it a subject of interest across various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The compound can be synthesized starting from readily available precursors. A common method involves the condensation of a suitable 2,4-dioxo-dihydropyrimidine derivative with a 1,2,3,4-tetrahydronaphthalene derivative under controlled conditions.
Reaction Conditions: The condensation reaction typically requires a base (such as sodium hydride) in an anhydrous organic solvent (like tetrahydrofuran) under an inert atmosphere. The reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
For industrial production, the process is scaled up with optimizations to improve yield and purity. Common industrial methods include continuous flow chemistry, which allows for better control over reaction parameters and scalability. Quality control is stringent, ensuring that the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at various positions, leading to the formation of hydroxyl or ketone derivatives.
Reduction: Reduction reactions, typically involving hydrogenation, can alter the double bonds in the pyrimidinone ring.
Substitution: Substitution reactions can occur, particularly on the naphthalenyl group, where halogenation or nitration can be performed.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Halogens like bromine, in the presence of Lewis acids such as aluminum chloride.
Major Products Formed
Hydroxyl and Ketone Derivatives: From oxidation.
Reduced Double Bonds: From hydrogenation.
Halogenated or Nitrated Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis for the production of more complex molecules.
Acts as a precursor for various heterocyclic compounds with potential pharmaceutical applications.
Biology
Studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine
Investigated for anti-inflammatory and anti-cancer properties.
Industry
Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in biological systems. It may inhibit particular enzymes or bind to certain receptors, altering cellular pathways. The exact mechanisms depend on its structural interactions with these targets and subsequent changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide: Lacks the naphthalenyl group, making it less complex.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide: Lacks the pyrimidinone ring, affecting its chemical behavior.
Uniqueness
The presence of both the dihydropyrimidinone and tetrahydronaphthalenyl groups in 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide offers unique reactivity and potential for diverse applications, distinguishing it from its simpler analogs.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15(8-10-20-11-9-16(22)19-17(20)23)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,9,11,14H,3,5,7-8,10H2,(H,18,21)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMHBHNMMIYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B2547271.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)
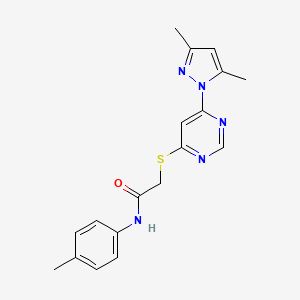
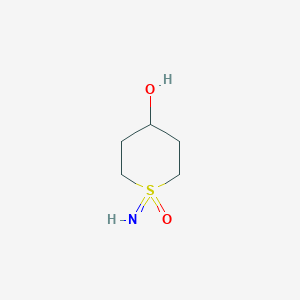
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2547285.png)
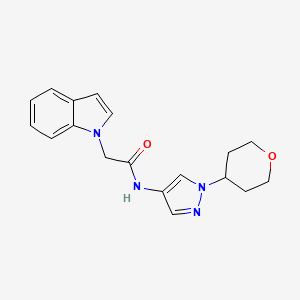
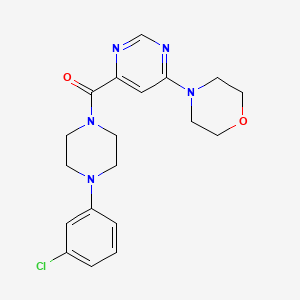
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)
